molecular formula C14H14O2 B7996388 Furan-2-yl(3-isopropylphenyl)methanone

Furan-2-yl(3-isopropylphenyl)methanone

Cat. No.: B7996388
M. Wt: 214.26 g/mol
InChI Key: MDKDOPDPYXYBOK-UHFFFAOYSA-N
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Description

Furan-2-yl(3-isopropylphenyl)methanone is a ketone derivative featuring a furan-2-yl group and a 3-isopropylphenyl moiety linked via a carbonyl group. This structural motif is designed to optimize interactions with biological targets, particularly protein tyrosine kinases (PTKs), by balancing electronic and steric properties . These compounds are synthesized to investigate substituent effects on bioactivity and physicochemical properties, with the 3-isopropyl group likely enhancing lipophilicity and steric bulk compared to simpler phenyl substituents .

Properties

IUPAC Name

furan-2-yl-(3-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(2)11-5-3-6-12(9-11)14(15)13-7-4-8-16-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKDOPDPYXYBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(3-isopropylphenyl)methanone typically involves the reaction of furan-2-carboxylic acid with 3-isopropylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-2-carboxylic acid+3-isopropylbenzoyl chloridePyridine, RefluxThis compound\text{Furan-2-carboxylic acid} + \text{3-isopropylbenzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} Furan-2-carboxylic acid+3-isopropylbenzoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-isopropylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Furan-2-yl(3-isopropylphenyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-2-yl(3-isopropylphenyl)methanone involves its interaction with protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, which is often associated with cancer .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical Properties of Methanone Analogues

Compound Substituents Melting Point (°C) Yield (%) IR Absorption Peaks (cm⁻¹) Source
3u () 4-Ethoxynaphthalen-1-yl 123–124 61 C-H, C=O, C=C
3v () 4-Methoxynaphthalen-1-yl 133–134 65 C-H, C=O, C=C
3w () 2-Hydroxynaphthalen-1-yl 102–103 43 C-H, C=O, C=C
Compound 1 () 5-Bromo-1-benzofuran-2-yl 134–135 94 C=O (IR), NMR shifts

The 3-isopropylphenyl group may increase melting points compared to simpler phenyl derivatives (e.g., 3u: 123–124°C) due to enhanced crystallinity from steric bulk.

Key Research Findings and Implications

Substituent Position Matters : Para-substituted derivatives (e.g., 22c with 4-methoxyphenyl) show higher activity than ortho-substituted analogues (e.g., 18a), suggesting the 3-isopropyl group’s meta position may optimize binding .

Bulk vs. Solubility Trade-off : Bulky groups like 3-isopropyl improve target affinity but may reduce aqueous solubility, necessitating formulation adjustments for drug development .

SAR Insights : PTK inhibition correlates with substituent hydrophobicity and steric bulk, aligning with the 3-isopropyl group’s predicted effects .

Biological Activity

Furan-2-yl(3-isopropylphenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Structure and Properties

This compound features a furan ring and an isopropyl-substituted phenyl group, which contribute to its unique reactivity and biological profile. The molecular formula for this compound can be expressed as C15H16OC_{15}H_{16}O.

Anticancer Activity

Research indicates that furan derivatives possess notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)10.28
MCF-7 (Breast cancer)8.107
HepG2 (Liver cancer)15.6

The compound demonstrated significant antiproliferative activity, with mechanisms involving apoptosis induction and inhibition of key signaling pathways such as ERK1/2. For instance, studies have shown that the compound induces cell cycle arrest in the G1 phase, leading to reduced cell viability in cancer cells .

Antimicrobial Activity

Furan derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli64 µg/mL
Staphylococcus aureus32 µg/mL
Proteus vulgaris48 µg/mL

The antimicrobial activity is attributed to the furan moiety, which enhances the compound's interaction with microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that it can significantly reduce inflammation in animal models:

Model Effect Reference
Carrageenan-induced paw edemaSignificant reduction in edema
Lipopolysaccharide-induced inflammationDecreased levels of pro-inflammatory cytokines

The mechanism involves inhibition of the NF-kB pathway, which is crucial for the expression of inflammatory mediators.

Neuroprotective Effects

Emerging research suggests that furan derivatives may also possess neuroprotective properties. This compound has been investigated for its potential in treating neurodegenerative diseases:

Assay Outcome Reference
Neurotoxicity in neuronal cellsProtective effects against oxidative stress
MAO inhibitionSignificant inhibition observed

These findings indicate that the compound may act as a potential therapeutic agent for conditions such as Alzheimer's disease by protecting neurons from oxidative damage.

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